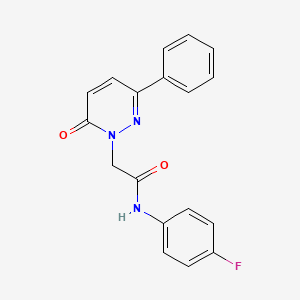

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-14-6-8-15(9-7-14)20-17(23)12-22-18(24)11-10-16(21-22)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGPCXMWSLMBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory conditions.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

The pyridazinone ring serves as a central pharmacophore. Key structural variations in analogs include:

Key Observations :

- Heterocyclic Substituents : Thiomorpholinyl () and piperazinyl () groups introduce sulfur or nitrogen atoms, which may improve solubility or target affinity via hydrogen bonding .

- Chlorination : Dichloro substitution () enhances electrophilicity, favoring interactions with nucleophilic enzyme residues but increasing toxicity risks .

Acetamide Tail Modifications

The acetamide moiety is critical for target recognition. Notable variations include:

- Fluorophenyl vs.

- Methoxybenzyl vs.

Anti-Inflammatory and Antioxidant Activities

Pyridazinones with 4-bromophenyl or methoxybenzyl groups () demonstrated anti-inflammatory activity in preclinical models, attributed to COX-2 inhibition or radical scavenging .

Biological Activity

N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H16FN3O2 and a molecular weight of approximately 337.3 g/mol. Its structure includes a pyridazine ring, an acetamide group, and a fluorophenyl moiety, which contribute to its unique biological properties. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.

Inhibition of NLRP3 Inflammasome

Research indicates that N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits significant activity as a modulator of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound may help mitigate inflammation-related diseases.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism of action likely involves the inhibition of specific protein targets involved in cancer progression. Binding affinity assays have shown that it interacts with various biological macromolecules, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is essential for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Fluorine Substitution | Presence of fluorine | Increases binding affinity to targets |

| Pyridazine Ring | Variations in substituents | Alters anti-inflammatory potency |

| Acetamide Group | Alterations in acetamido structure | Modifies solubility and bioavailability |

Case Studies

- In Vitro Studies on COX Inhibition : A study examined various pyridazine derivatives, including N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, for their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated that this compound demonstrated selective inhibition of COX-2 over COX-1, suggesting a potentially safer profile compared to traditional NSAIDs .

- Cytotoxicity Assays : In cellular models, N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibited cytotoxic effects against various cancer cell lines. Comparisons with established chemotherapeutics revealed that it may induce apoptosis through pathways associated with topoisomerase inhibition .

Q & A

Q. How to assess the compound’s pharmacokinetic properties in preclinical models?

- In Vivo PK Studies : Administer orally (10 mg/kg) to rodents. Collect plasma samples at intervals (0–24h) and quantify via LC-MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.